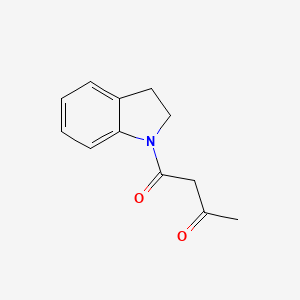

1-(Acetoacetyl)Indoline

Description

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9(14)8-12(15)13-7-6-10-4-2-3-5-11(10)13/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSUTXYYDMNDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)N1CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80974957 | |

| Record name | 1-(2,3-Dihydro-1H-indol-1-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59551-23-4 | |

| Record name | NSC95143 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,3-Dihydro-1H-indol-1-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Acetoacetyl)indoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformative Reactions of 1 Acetoacetyl Indoline

Reactivity Profile of the Acetoacetyl Group for Subsequent Functionalization

The acetoacetyl group, a β-dicarbonyl moiety, is the primary site of initial chemical transformations. Its reactivity is governed by the acidic nature of the α-protons and the electrophilicity of its two carbonyl carbons.

Enolate Chemistry and Carbonyl Condensation Reactions

The presence of two carbonyl groups significantly increases the acidity of the α-protons located on the carbon between them. This allows for the ready formation of a stabilized enolate anion upon treatment with a suitable base. masterorganicchemistry.compressbooks.pub This enolate is a potent nucleophile and can participate in a variety of carbonyl condensation reactions.

Aldol-Type Condensations: The enolate of 1-(acetoacetyl)indoline can react with aldehydes and ketones in aldol (B89426) condensation reactions to form β-hydroxy carbonyl compounds. vanderbilt.eduyoutube.com These reactions are fundamental in constructing larger carbon skeletons. The general mechanism involves the nucleophilic attack of the enolate on the carbonyl carbon of another molecule. vanderbilt.edulibretexts.orgchemistry.coach

Claisen Condensations: While a true Claisen condensation involves two ester molecules, the enolate of this compound can participate in similar reactions with esters to yield β-keto esters. chemistry.coach

Michael Additions: The enolate can also act as a Michael donor, undergoing conjugate addition to α,β-unsaturated carbonyl compounds. libretexts.orglibretexts.org This 1,4-addition is a powerful method for forming carbon-carbon bonds. libretexts.org

The choice of base and reaction conditions can influence the outcome of these reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete enolate formation before the addition of an electrophile. libretexts.org

Table 1: Examples of Carbonyl Condensation Reactions Involving β-Dicarbonyl Compounds

| Reaction Type | Reactant 1 (Enolate Source) | Reactant 2 (Electrophile) | Product Type |

| Aldol Condensation | β-Dicarbonyl Compound | Aldehyde or Ketone | β-Hydroxy Dicarbonyl Compound |

| Michael Addition | β-Dicarbonyl Compound | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound |

| Knoevenagel Condensation | β-Dicarbonyl Compound | Aldehyde or Ketone | α,β-Unsaturated Dicarbonyl |

Nucleophilic Additions to the β-Keto Carbonyl Centers

The two carbonyl carbons of the acetoacetyl group are electrophilic and susceptible to attack by various nucleophiles. The ketone carbonyl is generally more reactive than the amide carbonyl. Nucleophilic addition to these centers can lead to a variety of functionalized products. For instance, the addition of amide enolates to acylsilanes can generate β-silyloxy homoenolates, which can then react with electrophiles. organic-chemistry.org

Hydrolysis and Derivatization of the Acetoacetyl Moiety

The acetoacetyl group can be modified or removed through several reactions:

Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions, although this typically requires heating. masterorganicchemistry.compressbooks.publibretexts.org Acid-catalyzed hydrolysis involves the protonation of the amide oxygen, making the carbonyl carbon more electrophilic for water to attack. masterorganicchemistry.com Basic hydrolysis proceeds through the nucleophilic attack of a hydroxide (B78521) ion. pressbooks.pub The ester-like portion of the acetoacetyl group can also be susceptible to hydrolysis. mdpi.com

Derivatization: The active hydrogens of the acetoacetyl group can be replaced with other functional groups through acylation and alkylation. libretexts.orgyoutube.com Acylation, the addition of an acyl group, can be achieved using acyl chlorides or anhydrides and can lead to more stable derivatives. libretexts.org Alkylation involves the reaction of the enolate with an alkyl halide, typically in an S_N2 reaction, to form a new carbon-carbon bond. pressbooks.pub

Table 2: Derivatization Reactions of the Acetoacetyl Group

| Reaction | Reagent | Functional Group Transformation |

| Acylation | Acyl Chloride or Anhydride (B1165640) | Replacement of active hydrogen with an acyl group |

| Alkylation | Alkyl Halide | Replacement of active hydrogen with an alkyl group |

| Esterification | Alcohol (with acid catalyst) | Conversion of carboxylic acid (from hydrolysis) to an ester |

Reactivity of the Indoline (B122111) Nitrogen (N1) and Carbon Positions (C2, C3)

While the initial reactivity is dominated by the acetoacetyl group, the indoline ring system also possesses sites for further transformation.

Transformations at the N1-Position Following Initial Acetoacetylation

The acetoacetyl group is an N-acyl substituent on the indoline ring. nih.gov While the nitrogen is now part of an amide and less nucleophilic, reactions at this position are still possible, often involving the removal or modification of the entire acetoacetyl group. Direct N-acylation of indoles with carboxylic acids has been achieved using catalysts like boric acid. clockss.org

Electrophilic Aromatic Substitution on the Indoline Ring System

The benzene (B151609) ring of the indoline moiety can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.comwikipedia.org The N-acetoacetyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position (C5 and C7). makingmolecules.com However, the specific directing effects can be influenced by the reaction conditions and the nature of the electrophile. makingmolecules.com

Common electrophilic aromatic substitution reactions include: wikipedia.org

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. masterorganicchemistry.commakingmolecules.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group using a Lewis acid catalyst. masterorganicchemistry.commakingmolecules.com

Palladium-catalyzed C-H activation and functionalization of the indoline core, particularly at the C7 position directed by an N-acyl group, has also been reported as a method for introducing substituents. mit.edu

Table 3: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitroindoline derivative |

| Bromination | Br₂, FeBr₃ | Br⁺ | Bromoindoline derivative |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | Chloroindoline derivative |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Indoline sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Acylindoline derivative |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ | Alkylindoline derivative |

Intramolecular Cyclization and Annulation Reactions Involving this compound

The presence of the reactive acetoacetyl side chain on the indoline nitrogen provides a powerful tool for the construction of complex heterocyclic systems through intramolecular reactions. These transformations often lead to the formation of novel fused and spirocyclic architectures with potential applications in medicinal chemistry and materials science.

Copper-catalyzed domino intramolecular cyclization represents another efficient method for constructing polycyclic indole (B1671886) derivatives. rsc.org This approach allows for the formation of multiple bonds in a single operation, leading to complex structures like oxazino[3,2-a]indoles and thiazino[3,2-a]indoles from readily available starting materials. rsc.org The reaction is often tolerant of various functional groups and can be performed under mild conditions. rsc.org

The regioselectivity of these cyclizations is a critical aspect, often directed by the nature of the substituents and the reaction mechanism. For instance, in the Pictet-Spengler reaction of 2-(1H-indol-4-yl)ethanamine derivatives, the ring closure can occur regioselectively at the indole C3 position, leading to the formation of azepino[4,3,2-cd]indoles. nih.gov Similarly, intramolecular Michael-type additions can also proceed with high regioselectivity at the C3 position, enabling the synthesis of tricyclic indole systems. nih.gov

Spirocyclic compounds containing an indoline core are of significant interest due to their prevalence in natural products and their diverse biological activities. The 1,3-dipolar cycloaddition reaction is a powerful tool for the synthesis of spiro[indoline-heterocycle] derivatives. This can be achieved by reacting isatin (B1672199) imines with nitrilimines, generated in situ, to produce spiro[indolin-3,3'- nih.govnih.govnih.govtriazol]-2-ones in good yields. researchgate.net

Another approach involves the one-pot ternary condensation of isatin, a source of the indoline-2-one core, with active methylene (B1212753) compounds and other reagents. nih.gov For example, the reaction of isatin with malononitrile (B47326) and various other partners like thiobarbituric acid or 3-methyl-pyrazolin-5-one leads to the formation of novel spiro compounds. nih.gov Similarly, new spiro indoline-based heterocycles can be synthesized by reacting 4-(2'-oxo-indol-3'-ylidene)-oxazol-5-one derivatives with activated nitrile reagents. nih.gov

These synthetic strategies provide access to a wide range of spiro[indoline-heterocycle] architectures, which are valuable scaffolds in drug discovery and development.

Functional Group Interconversions and Diversification of this compound Derivatives

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the conversion of one functional group into another, enabling the diversification of molecular scaffolds. imperial.ac.uk This concept is highly relevant to derivatives of this compound, where the acetoacetyl moiety and the indoline core offer multiple sites for chemical modification.

The process of FGI can involve a wide range of reactions, including oxidation, reduction, substitution, and addition. imperial.ac.ukslideshare.net For instance, the carbonyl groups within the acetoacetyl side chain of this compound can be selectively reduced to alcohols using hydride reagents like lithium aluminum hydride (LiAlH4). imperial.ac.uk These alcohols can then be further transformed into other functional groups, such as alkyl halides, through reaction with reagents like thionyl chloride or phosphorus tribromide. ub.edu

The indoline ring itself can also undergo functionalization. For example, direct C-H amination of indolines at the C7 position has been achieved using rhodium catalysis. doi.org Furthermore, the development of methods for the synthesis of various nitrogen-containing heterocycles, such as indoles and indolones, from common precursors highlights the potential for diversifying the core structure. nih.gov

The ability to perform these interconversions allows chemists to generate libraries of this compound derivatives with diverse functionalities. This diversification is crucial for exploring the structure-activity relationships of these compounds in various applications, including medicinal chemistry and materials science.

Elucidation of Reaction Mechanisms and Kinetics in 1 Acetoacetyl Indoline Chemistry

Proposed Reaction Pathways for Synthesis and Subsequent Transformations

The synthesis and subsequent reactions of 1-(acetoacetyl)indoline can proceed through various mechanistic routes. Understanding these pathways is essential for controlling the formation of desired products.

In the context of forming the indole (B1671886) core, which is related to the indoline (B122111) structure of this compound, several synthetic methods exist. Some of these reactions, like certain pericyclic reactions, are proposed to occur in a concerted fashion, where bond-breaking and bond-forming events happen simultaneously. An example is the youtube.comyoutube.com-sigmatropic rearrangement, which can be a key step in some indole syntheses. youtube.com This type of mechanism is characterized by a single transition state.

Conversely, many reactions proceed through a stepwise mechanism, involving one or more reactive intermediates. For instance, the Fischer indole synthesis, a classic method for creating the indole ring, is believed to proceed through a series of discrete steps. nih.gov Similarly, the synthesis of polysubstituted indoles from N-arylhydroxylamines and activated terminal alkynes involves a cascade of reactions including a youtube.comyoutube.com-sigmatropic rearrangement that generates a hydroxyindoline intermediate, which then eliminates to form the final indole product. mdpi.com This stepwise nature allows for the isolation or detection of intermediates, providing evidence for the proposed pathway.

The choice between a concerted and a stepwise mechanism is often influenced by factors such as the specific reactants, catalysts, and reaction conditions.

Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction and quickly convert to a more stable molecule. libretexts.org Their detection and characterization are pivotal for elucidating reaction mechanisms. In the chemistry of indoline derivatives and related indole syntheses, several types of reactive intermediates can be postulated or identified.

Common reactive intermediates in organic chemistry include carbocations, carbanions, free radicals, and carbenes. youtube.comlibretexts.org For instance, in reactions involving electrophilic additions to the indole or indoline nucleus, carbocationic intermediates can be formed. The stability of these intermediates, often influenced by resonance and hyperconjugation, can dictate the reaction's regioselectivity. youtube.com

In the synthesis of indoles from N-arylhydroxylamines, an N-oxyenamine intermediate is generated, which then undergoes a youtube.comyoutube.com-sigmatropic rearrangement. mdpi.comresearchgate.net Furthermore, in some indole syntheses, a hydroxyindoline intermediate has been isolated, providing direct evidence for a stepwise pathway. mdpi.com The existence of such intermediates can often be inferred through spectroscopic methods or by trapping experiments. libretexts.org

| Type of Intermediate | Description | Potential Role in Indoline/Indole Chemistry |

| Carbocation | A species with a positively charged carbon atom. | Can be formed during electrophilic substitution reactions on the aromatic ring. |

| Carbanion | A species with a negatively charged carbon atom. libretexts.org | May be involved in reactions where a proton is abstracted from a carbon atom. |

| N-Oxyenamine | An intermediate containing a nitrogen-oxygen single bond and a carbon-carbon double bond. mdpi.comresearchgate.net | Key intermediate in certain indole syntheses from N-arylhydroxylamines. mdpi.comresearchgate.net |

| Hydroxyindoline | An indoline structure bearing a hydroxyl group. mdpi.com | Isolated intermediate in some indole synthesis protocols. mdpi.com |

Catalytic Cycle Analysis in Metal-Mediated and Organocatalytic Transformations

Catalysis plays a significant role in the synthesis and transformation of indoline derivatives. Both metal-based and organic catalysts are employed to enhance reaction rates and control selectivity.

Metal-Mediated Transformations: Palladium and nickel catalysts are frequently used in cross-coupling and cyclization reactions to form the indole ring. organic-chemistry.org For example, palladium-catalyzed reactions can be used for the annulative coupling of 2-alkenylanilines with aldehydes to synthesize indoles. organic-chemistry.org The catalytic cycle for such reactions typically involves steps like oxidative addition, migratory insertion, and reductive elimination.

Organocatalytic Transformations: Organocatalysts, which are small organic molecules, have also been successfully applied in indole synthesis. For instance, the base DABCO (1,4-diazabicyclo[2.2.2]octane) can catalyze the reaction between N-arylhydroxylamines and conjugated terminal alkynes to form N-oxyenamines, which then rearrange to form indoles. mdpi.comresearchgate.net In the kinetic resolution of indolines via N-acylation, a planar-chiral derivative of 4-(pyrrolidino)pyridine (PPY) has been used as a non-enzymatic acylation catalyst. nih.gov Interestingly, the resting state of the catalyst in this reaction was found to be the free catalyst, which differs from other similar acylation reactions where the N-acylated catalyst is the resting state. nih.gov

Kinetic Investigations of Reaction Rates and Determination of Rate-Determining Steps

Kinetic studies are essential for understanding the speed of a reaction and identifying the slowest step, known as the rate-determining step. This information is crucial for optimizing reaction conditions to improve efficiency.

In the context of this compound chemistry, kinetic investigations can shed light on the mechanism. For example, in the catalytic kinetic resolution of indolines, the selectivity factor (s), which is the ratio of the rates of the fast-reacting and slow-reacting enantiomers, is a key parameter. nih.gov It was observed that the nucleophilicity of the indoline affects the reaction rate, with more electron-poor indolines reacting more slowly. nih.gov

Understanding Regioselectivity and Stereoselectivity in this compound Reactions

Regioselectivity and stereoselectivity are critical concepts in organic synthesis, determining the specific position and spatial orientation of newly formed bonds and functional groups.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In reactions involving this compound, both steric and electronic factors play a crucial role in determining the regiochemical outcome.

Electronic Factors: The electron-donating or electron-withdrawing nature of substituents on the indoline ring can influence the electron density at different positions, thereby directing incoming electrophiles or nucleophiles to specific sites. For example, in electrophilic addition reactions, the position of attack is often governed by the stability of the resulting carbocation intermediate. youtube.com

Steric Factors: The size of the reactants and substituents can also dictate the regioselectivity. nih.gov A bulky substituent may hinder the approach of a reactant to a nearby position, favoring reaction at a less sterically crowded site. nih.gov In electrophilic additions to unsymmetrical alkynes, the geometry of the intermediate cyclic iodonium (B1229267) ion can determine the regioselectivity of the subsequent nucleophilic attack. nih.gov

The interplay of these steric and electronic effects ultimately determines the final product distribution in reactions of this compound.

Approaches to Diastereoselective and Enantioselective Transformations

The quest for stereochemical control in the synthesis of complex molecules is a cornerstone of modern organic chemistry. For a molecule like this compound, which possesses prochiral centers, the development of diastereoselective and enantioselective transformations is crucial for accessing specific, chirally pure isomers. Such isomers can exhibit distinct biological activities and physical properties. Research into analogous systems, such as β-ketoamides and other indole derivatives, provides a strong foundation for predicting and developing these selective reactions for this compound. The primary focus for stereoselective transformations on this molecule lies in reactions at the carbonyl group and the active methylene (B1212753) of the acetoacetyl moiety.

Key strategies for achieving high levels of stereoselectivity include the use of chiral catalysts, chiral auxiliaries, and substrate-controlled methods. These approaches aim to create a chiral environment around the reacting centers, thereby favoring the formation of one stereoisomer over others.

Asymmetric Reduction of the Ketone

The reduction of the β-keto group in the acetoacetyl moiety of this compound to a hydroxyl group introduces a new stereocenter. Achieving high diastereoselectivity and enantioselectivity in this transformation is a significant goal. Drawing parallels from the asymmetric transfer hydrogenation (ATH) of α-keto amides, ruthenium-based catalysts bearing chiral ligands have shown exceptional efficacy. nih.gov For instance, catalysts like tethered Ru/TsDPEN have demonstrated high enantiomeric excesses (ee) in the reduction of similar substrates. nih.gov

The general mechanism for these transfer hydrogenations, often employing a hydrogen source like formic acid/triethylamine (B128534) or isopropanol, involves the formation of a chiral ruthenium hydride species. This species then delivers a hydride to one face of the ketone preferentially, guided by the steric and electronic properties of the chiral ligand. The choice of ligand, solvent, and reaction conditions can significantly influence the stereochemical outcome.

| Catalyst System | Substrate Type | Stereoselectivity | Reference |

| Tethered Ru/TsDPEN | α-Keto-1,4-diamides | High ee | nih.gov |

| XylBINAP/DAIPEN–Ru(II) with base | General Ketones | High ee | core.ac.uk |

| Chiral Phosphoric Acid with Hantzsch ester | 3H-Indoles | Up to 97% ee | organic-chemistry.org |

This table presents data on asymmetric reductions of related keto and imine functionalities, suggesting potential catalytic systems for this compound.

Diastereoselective and Enantioselective Aldol (B89426) Reactions

The active methylene group of the acetoacetyl moiety in this compound is a prime site for C-C bond formation, notably through aldol reactions. The development of diastereoselective and enantioselective aldol reactions would allow for the construction of more complex side chains with controlled stereochemistry.

Research on the direct catalytic asymmetric aldol reaction of α-vinyl 7-azaindoline amide, a related indole derivative, has shown that cooperative acid/base catalysts can promote stereodivergent additions to aldehydes. elsevierpure.com This suggests that similar catalytic systems could be employed for this compound.

Furthermore, the diastereoselective aldol reactions of β-ketoimides have been extensively studied. harvard.edu The use of chiral boron enolates, for example, can lead to high levels of diastereoselectivity due to the formation of a well-defined, chair-like transition state. pharmacy180.com The stereochemical outcome (syn vs. anti) is often dependent on the enolate geometry (Z vs. E).

| Reaction Type | Catalyst/Reagent | Key Feature | Stereoselectivity | Reference |

| Direct Asymmetric Aldol | Cooperative Acid/Base Catalyst | Catalytic enolization of 7-azaindoline amide | Stereodivergent | elsevierpure.com |

| Diastereoselective Aldol | Boron Enolates | Chair-like transition state | High diastereoselectivity | harvard.edupharmacy180.com |

| Asymmetric Direct Aldol | Chiral Primary Amine | Reaction at the γ-position of acetoacetals | High diastereo- and enantioselectivity | nih.gov |

This table summarizes findings from related aldol reactions, indicating promising avenues for stereocontrolled C-C bond formation at the acetoacetyl moiety of this compound.

Enantioselective Alkylation

The active methylene protons of the acetoacetyl group are acidic and can be removed to form an enolate, which can then undergo enantioselective alkylation. This provides another powerful tool for introducing chirality and building molecular complexity. Organocatalysis has emerged as a particularly effective strategy for the enantioselective alkylation of indole derivatives. organic-chemistry.org For instance, chiral imidazolidinone catalysts have been successfully used for the enantioselective alkylation of indoles at the C3 position. organic-chemistry.org While this reaction occurs on the indole ring itself, the principles of generating a chiral enolate or iminium ion intermediate are transferable to the acetoacetyl side chain of this compound.

Palladium-catalyzed enantioselective decarboxylative allylic alkylation of N-acyl indole-derived enol carbonates has also been reported to produce α-quaternary N-acyl indoles with excellent yields and enantioselectivities. rsc.org This highlights the potential of transition metal catalysis in achieving stereocontrolled alkylations on related systems.

Strategic Applications of 1 Acetoacetyl Indoline As a Versatile Synthetic Building Block

Precursor to Complex Indole (B1671886) and Indoline (B122111) Derivatives in Organic Synthesis

1-(Acetoacetyl)indoline serves as a valuable starting material for the synthesis of more complex heterocyclic systems, particularly substituted indoles. The presence of the acetoacetyl group, which is a β-keto-amide, makes it an ideal substrate for classic condensation and cyclization reactions that are cornerstones of indole synthesis.

One of the most powerful applications of this compound is in the Japp-Klingemann reaction. wikipedia.org This reaction typically involves the coupling of a β-keto-acid or β-keto-ester with an aryl diazonium salt to form a hydrazone. wikipedia.orgresearchgate.net The resulting hydrazone is a critical intermediate for the subsequent Fischer indole synthesis, which is one of the oldest and most reliable methods for preparing indoles. wikipedia.orgbyjus.com

The general mechanism involves the reaction of this compound with a selected aryl diazonium salt. Under basic or neutral conditions, this leads to the formation of an arylazo intermediate which then undergoes hydrolytic cleavage of the acetyl group to yield an N-acyl-indoline-2-yl-glyoxal arylhydrazone. This hydrazone can then be subjected to acidic conditions (using catalysts like HCl, H₂SO₄, or Lewis acids like ZnCl₂) to induce an intramolecular researchgate.netresearchgate.net-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to furnish the final indole ring system. wikipedia.orgorganic-chemistry.org This sequence provides a strategic pathway to 1-acyl-indole-2-carboxylic acid derivatives, which are themselves highly versatile intermediates. researchgate.net

Table 1: Key Indole Synthesis Reactions

| Reaction Name | Starting Materials | Key Transformation | Relevance to this compound |

|---|---|---|---|

| Japp-Klingemann Reaction | β-Keto-acid/ester, Aryl diazonium salt | Forms a hydrazone intermediate from a β-dicarbonyl compound. wikipedia.org | The acetoacetyl group is a β-dicarbonyl moiety, making it a suitable substrate. researchgate.net |

| Fischer Indole Synthesis | Arylhydrazone, Acid catalyst | Cyclization of a hydrazone to form an indole ring. wikipedia.org | The hydrazone product from the Japp-Klingemann reaction of this compound is the direct precursor. wikipedia.orgbyjus.com |

| Nenitzescu Indole Synthesis | Benzoquinone, β-Aminocrotonic ester | Forms 5-hydroxyindoles. wikipedia.orgtarjomefa.com | While not a direct substrate, the underlying enamine reactivity is related to the enol form of the acetoacetyl group. |

The indole-2-carboxylic acid derivatives generated from this compound via the Japp-Klingemann/Fischer pathway are ideal precursors for the construction of polycyclic indole-fused systems. These systems are prevalent in many biologically active alkaloids. The carboxylic acid and the indole N-H (after potential deprotection of the indoline-derived acyl group) or C3 position offer multiple reaction sites for further annulation reactions.

For instance, the indole-2-carboxylic acid can be activated and coupled with a suitable nucleophile, followed by an intramolecular cyclization to forge a new ring fused to the indole core. Various strategies, including intramolecular Friedel-Crafts reactions, Pictet-Spengler type cyclizations, or transition-metal-catalyzed C-H activation/annulation cascades, can be employed to build complex polycyclic frameworks. nih.govnih.govmdpi.com The specific substitution pattern on the aryl diazonium salt used in the initial Japp-Klingemann step allows for precise control over the functionality of the newly formed benzene (B151609) ring portion of the indole, which can be exploited in subsequent cyclization strategies to build diverse and complex polycyclic architectures. rsc.org

Spirocyclic indolines are a prominent structural class found in numerous natural products and possess significant biological activity. mdpi.comnih.gov While many syntheses of spiro-indolines start from isatins or 2-oxoindoles, this compound offers an alternative entry point through the reactivity of its active methylene (B1212753) group. nih.govbeilstein-journals.org

A plausible strategy involves a base-mediated intramolecular cyclization. Deprotonation of the active methylene carbon of the acetoacetyl group generates a nucleophilic enolate. This enolate can, in principle, attack an electrophilic center positioned on the indoline ring. For example, if the indoline ring is substituted with an appropriate leaving group at the C7 position, an intramolecular nucleophilic substitution could lead to the formation of a six-membered ring fused at the C7-N1 positions, though this is less common.

A more versatile approach involves using the active methylene group in intermolecular reactions that set the stage for a subsequent spirocyclization. For example, a Knoevenagel or aldol-type condensation of this compound with a suitable aldehyde or ketone can generate an α,β-unsaturated system. This intermediate can then undergo an intramolecular Michael addition, where a nucleophile attached to the indoline ring (e.g., after modification of the N-acyl group) attacks the β-position of the newly formed unsaturated system, leading to the formation of a spirocycle at the C2 or C3 position. Alternatively, the indole-2-carboxylate (B1230498) derivatives obtained from the Japp-Klingemann reaction can be transformed into isatin (B1672199) analogues, which are well-established precursors for a wide variety of diastereoselective and enantioselective syntheses of spirooxindoles. nih.govscispace.commit.edu

Utility in the Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The acetoacetyl moiety of this compound is a classic example of an active methylene compound, where the methylene protons are acidic due to the electron-withdrawing effect of the two flanking carbonyl groups. This feature makes it an excellent nucleophile for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. vanderbilt.edusigmaaldrich.com

Carbon-Carbon Bond Formation: The generation of an enolate from this compound under basic conditions provides a soft carbon nucleophile that readily participates in:

Alkylation Reactions: Reaction with alkyl halides allows for the introduction of various alkyl chains at the active methylene position.

Aldol (B89426) and Knoevenagel Condensations: Reaction with aldehydes and ketones yields β-hydroxy ketone or α,β-unsaturated ketone products, respectively. These products are valuable for further transformations. nih.gov

Michael Additions: As a nucleophile, the enolate can add to α,β-unsaturated carbonyl compounds in a conjugate fashion.

These C-C bond-forming reactions are fundamental in organic synthesis for building molecular complexity. rsc.org

Carbon-Heteroatom Bond Formation: The Japp-Klingemann reaction, as previously discussed, is a prime example of C-N bond formation, where the active methylene carbon first attacks the diazonium salt. wikipedia.org Furthermore, the enolate can react with various electrophilic heteroatom sources. For instance, reaction with sources of "X+" (where X can be a halogen, sulfur, or selenium species) can lead to functionalization at the active methylene position, introducing C-Halogen, C-S, or C-Se bonds. The resulting indole derivatives can also undergo further C-H functionalization to form C-O or C-N bonds, for example, through palladium-catalyzed acetoxylation. nih.gov

Development of Chiral Building Blocks from this compound Precursors

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of methods for asymmetric synthesis. researchgate.net this compound is a prochiral molecule and represents a valuable starting point for the synthesis of chiral building blocks.

There are several strategies to introduce chirality:

Asymmetric Reduction: The two ketone groups of the acetoacetyl moiety can be selectively and stereoselectively reduced. For example, the asymmetric reduction of the β-keto group using chiral catalysts (e.g., those based on ruthenium or rhodium with chiral ligands) or enzymatic methods can produce chiral β-hydroxy ketones with high enantiomeric excess.

Enantioselective Alkylation/Addition: The enolate derived from this compound can be reacted with electrophiles in the presence of a chiral catalyst or a chiral auxiliary. This can direct the formation of one enantiomer of the product preferentially.

Kinetic Resolution: A racemic mixture of a derivative of this compound could be resolved through enzymatic acylation or hydrolysis, where one enantiomer reacts much faster than the other, allowing for their separation.

The resulting chiral indolines, possessing stereocenters in the N-acyl chain, can then be used as synthons in the total synthesis of complex chiral targets like natural alkaloids. nih.govnih.gov

Integration into General Methodologies for Complex Molecular Synthesis

The true value of a synthetic building block is demonstrated by its integration into broader, multi-step synthetic strategies. This compound, through the various reaction pathways it enables, fits seamlessly into established methodologies for constructing complex molecules. numberanalytics.comsemanticscholar.org

Its application in the Japp-Klingemann/Fischer indole synthesis sequence is a prime example of its role in a classic and powerful synthetic methodology. wikipedia.orgbyjus.comorganic-chemistry.org This allows chemists to start from a simple, commercially available indoline derivative and access highly functionalized indole cores in a predictable manner. These indoles can then be carried forward in the total synthesis of natural products. nih.gov

Furthermore, the ability to perform diverse C-C and C-heteroatom bond formations on its side chain allows for its use in convergent synthetic plans. Different fragments can be built onto the this compound core before subsequent cyclization or coupling reactions. Its potential for conversion into chiral building blocks further enhances its utility, allowing for its incorporation into asymmetric total synthesis campaigns where precise control of stereochemistry is paramount. The versatility to act as a linchpin, connecting different parts of a target molecule through the formation of multiple bonds, underscores the strategic importance of this compound in the toolbox of modern organic synthesis.

Theoretical and Computational Chemistry Studies on 1 Acetoacetyl Indoline

Quantum Chemical Calculations for Structural Elucidation and Conformational Analysis

Quantum chemical calculations are fundamental tools for elucidating the three-dimensional structure of molecules and understanding their behavior at an electronic level. These methods are essential for interpreting experimental data and predicting molecular properties.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govnih.gov It is the workhorse of computational chemistry for determining optimized molecular geometries, which correspond to the lowest energy arrangement of atoms. researchgate.net For 1-(acetoacetyl)indoline, DFT calculations would provide precise data on bond lengths, bond angles, and dihedral angles.

The process begins with an initial guess of the molecular structure, which is then iteratively refined to minimize the total electronic energy. Functionals like B3LYP or ωB97XD, combined with a suitable basis set such as 6-311++G(d,p), are commonly employed to balance accuracy and computational cost. nih.govnih.gov The resulting optimized geometry represents the most stable structure of the molecule in the gas phase. nih.gov This information is crucial for understanding the molecule's steric and electronic properties and serves as the foundation for all further computational analyses.

Illustrative Data Table: Predicted Geometrical Parameters for this compound (Note: The following data is illustrative of typical DFT results and is not from a published study on this specific molecule.)

| Parameter | Description | Predicted Value (B3LYP/6-311G**) |

|---|---|---|

| C=O (keto) | Bond length of the ketone carbonyl | ~ 1.22 Å |

| C=O (amide) | Bond length of the amide carbonyl | ~ 1.24 Å |

| C-N (amide) | Bond length of the amide C-N bond | ~ 1.38 Å |

| N-C (ring) | Bond length of the indoline (B122111) N-C bond | ~ 1.46 Å |

| C-C-C (keto) | Angle within the acetoacetyl chain | ~ 116° |

NMR Chemical Shift Prediction for Spectroscopic Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure determination. Computational methods can predict NMR chemical shifts with high accuracy, aiding in the assignment of complex experimental spectra. researchgate.netnih.gov The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT. researchgate.netnih.gov

For this compound, theoretical calculations would predict the ¹H and ¹³C chemical shifts for each unique atom. researchgate.net These predicted values are then correlated with the experimental spectrum. A strong linear correlation between the calculated and observed shifts confirms the proposed structure and the accuracy of the computational model. nih.gov Such studies are invaluable for resolving ambiguities in spectral assignments, especially for molecules with many overlapping signals. modgraph.co.uk

Illustrative Data Table: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound (Note: The following data is hypothetical to illustrate the method.)

| Atom | Predicted ¹³C Shift | Experimental ¹³C Shift | Predicted ¹H Shift | Experimental ¹H Shift |

|---|---|---|---|---|

| Amide C=O | 168.5 | 167.9 | - | - |

| Ketone C=O | 204.1 | 203.5 | - | - |

| CH₃ | 29.8 | 30.1 | 2.30 | 2.28 |

| CH₂ (keto) | 51.2 | 50.8 | 3.95 | 3.93 |

| Indoline C-alpha | 48.9 | 48.5 | 4.21 | 4.19 |

Conformational Analysis and Energy Landscapes of this compound

The this compound molecule possesses significant conformational flexibility, primarily due to rotation around the single bonds in the acetoacetyl side chain. A thorough conformational analysis is essential to identify the most stable conformers and to understand the molecule's dynamic behavior. nih.gov

Computational methods can map the potential energy surface (PES) by systematically rotating key dihedral angles (e.g., the N-C, C-C, and C-O bonds of the side chain) and calculating the energy at each step. This process reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. nih.gov The resulting energy landscape provides insight into the relative populations of different conformers at a given temperature and is crucial for understanding how the molecule's shape influences its reactivity and interactions.

Computational Modeling of Reaction Mechanisms and Energetics

Beyond static structures, computational chemistry provides profound insights into the dynamics of chemical reactions, mapping the transformation from reactants to products.

Transition State Characterization and Activation Energy Calculations

A chemical reaction proceeds through a high-energy transition state (TS), which is the point of maximum energy along the reaction pathway. ucsb.edu Locating the geometry of this TS and calculating its energy are critical for understanding reaction kinetics. scm.com Computational algorithms can search the potential energy surface for these first-order saddle points. A key confirmation of a true TS is the calculation of vibrational frequencies, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.comic.ac.uk

The activation energy (Ea) is the energy difference between the reactants and the transition state. nih.gov Its calculation allows for the theoretical prediction of reaction rates. For this compound, a relevant reaction to study would be the keto-enol tautomerization of the acetoacetyl moiety, which is a fundamental process for β-dicarbonyl compounds.

Illustrative Data Table: Calculated Energies for a Hypothetical Reaction (Note: The following data is illustrative for a hypothetical keto-enol tautomerization and is not from a published study.)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant (Keto form) | 0.0 |

| Transition State | +15.2 |

| Product (Enol form) | +3.5 |

| Activation Energy (Ea) | 15.2 |

Reaction Coordinate Analysis and Reaction Path Studies

Once a transition state has been successfully located and verified, chemists can trace the complete reaction path that connects the reactants to the products through this TS. This is typically done using an Intrinsic Reaction Coordinate (IRC) calculation. ucsb.edu

An IRC calculation starts at the transition state geometry and moves downhill in energy in both the forward and reverse directions, mapping out the minimum energy path. scm.com This analysis confirms that the identified transition state correctly links the desired reactants and products. Furthermore, it provides a detailed, frame-by-frame visualization of how bond lengths and angles change throughout the reaction, offering a deep understanding of the underlying mechanism. For a reaction involving this compound, this would allow for a precise description of the bond-forming and bond-breaking events.

Electronic Structure Analysis and Reactivity Prediction

A fundamental understanding of a molecule's behavior lies in the analysis of its electronic structure. Computational chemistry provides powerful tools to probe these characteristics, offering insights that are often difficult or impossible to obtain through experimental means alone.

Application of Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them are critical descriptors of a molecule's reactivity and kinetic stability.

A computational study on this compound would typically calculate the energies of the HOMO and LUMO. A lower HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. The spatial distribution of these orbitals would also be visualized to predict sites of electrophilic and nucleophilic attack. For instance, the region of the molecule where the HOMO is localized would be susceptible to electrophilic attack, while the LUMO's location would indicate the likely site for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

| No published data exists for the FMO parameters of this compound. |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is inherently uneven due to the differing electronegativities of its constituent atoms. This charge distribution can be quantified through methods like Mulliken population analysis, and visualized using Molecular Electrostatic Potential (MEP) maps.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Atomic Charge (a.u.) |

| N1 | Data not available |

| O(carbonyl 1) | Data not available |

| O(carbonyl 2) | Data not available |

| C(alpha) | Data not available |

| No published data exists for the Mulliken atomic charges of this compound. |

In Silico Approaches for Rational Synthetic Design and Optimization

Computational chemistry is increasingly utilized as a predictive tool to guide and optimize synthetic routes, a field known as in silico synthetic design. This approach can save significant time and resources by identifying the most promising reaction pathways and conditions before they are attempted in the laboratory.

For this compound, computational methods could be employed to:

Model Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, chemists can elucidate the most energetically favorable pathway for its synthesis. This can help in understanding the formation of byproducts and optimizing reaction conditions to favor the desired product.

Predict Spectroscopic Properties: Theoretical calculations of properties like NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra can aid in the characterization and identification of the synthesized compound.

Design Novel Derivatives: In silico methods can be used to design and screen virtual libraries of this compound derivatives with desired properties. By modifying the core structure and calculating the resulting electronic and steric properties, researchers can prioritize the synthesis of the most promising candidates for specific applications.

The absence of specific computational data for this compound highlights a gap in the current body of chemical research. Future theoretical investigations are necessary to unlock a deeper understanding of this compound's intrinsic properties and to guide its potential applications.

Future Research Directions and Emerging Trends in 1 Acetoacetyl Indoline Chemistry

Exploration of Novel and Undiscovered Synthetic Pathways

The conventional synthesis of 1-(Acetoacetyl)indoline typically involves the N-acylation of indoline (B122111) with an acetoacetylating agent. While effective, future research will likely target the development of more atom-economical and environmentally benign synthetic routes.

One promising avenue is the exploration of transition-metal-catalyzed C-H activation strategies. mdpi.com Direct C-H acylation of the indoline nitrogen would obviate the need for pre-functionalized starting materials, streamlining the synthetic process. Another area of interest lies in the development of novel cycloaddition methodologies to construct the indoline core with the acetoacetyl moiety already in place. sci-hub.se This could involve the reaction of appropriately substituted anilines with novel four-carbon building blocks.

Furthermore, enzymatic and biocatalytic approaches are emerging as powerful tools in organic synthesis. The use of engineered enzymes could offer unparalleled selectivity and milder reaction conditions for the synthesis of this compound, minimizing by-product formation and simplifying purification.

Development of Advanced and Highly Selective Catalytic Systems

Catalysis is at the heart of modern synthetic chemistry, and the development of advanced catalytic systems will be crucial for the future of this compound synthesis and modification.

For the synthesis of chiral derivatives of this compound, the design of novel chiral catalysts, including both metal complexes and organocatalysts, will be paramount. acs.org Asymmetric hydrogenation of a suitable unsaturated precursor or enantioselective acylation of indoline could provide access to enantiomerically pure products. mdpi.comresearchgate.net The use of bifunctional catalysts that can activate both the indoline and the acylating agent simultaneously could lead to highly efficient and selective transformations. mdpi.com

In addition to enantioselective synthesis, developing catalysts for regioselective functionalization of the this compound scaffold is a key research direction. For example, catalysts that can direct reactions to either the aromatic ring of the indoline or the active methylene (B1212753) group of the acetoacetyl chain would open up new avenues for structural diversification. acs.org

Photoredox catalysis is another rapidly advancing field that could be applied to this compound chemistry. Light-mediated reactions could enable novel transformations that are not accessible through traditional thermal methods, such as radical-based C-H functionalizations. acs.org

| Catalyst Type | Potential Application in this compound Chemistry | Desired Outcome |

| Chiral Transition Metal Complexes | Asymmetric hydrogenation of unsaturated precursors | Enantiomerically pure this compound derivatives |

| Chiral Organocatalysts | Enantioselective N-acylation of indoline | Access to specific stereoisomers |

| Bifunctional Catalysts | Simultaneous activation of indoline and acylating agent | Highly efficient and selective synthesis |

| Photoredox Catalysts | Radical-based C-H functionalization | Novel structural modifications |

Innovative Transformations for Structural Diversification of Derivatives

The structural diversity of this compound derivatives is key to exploring their potential applications. Future research will focus on innovative transformations that allow for the selective modification of different parts of the molecule.

The β-ketoamide functionality of the acetoacetyl group is a versatile handle for a wide range of chemical transformations. nih.gov For example, it can be used in cyclization reactions to form new heterocyclic rings fused to the indoline core. The active methylene group can be readily alkylated, arylated, or used in condensation reactions to introduce a variety of substituents. ncert.nic.in Palladium-catalyzed reactions of the enolate of the β-ketoamide could also lead to novel α-functionalized derivatives. nih.gov

The indoline ring itself also offers opportunities for diversification. Electrophilic aromatic substitution reactions can be used to introduce functional groups onto the benzene (B151609) ring, although controlling the regioselectivity can be a challenge. researchgate.net Modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, could be employed to attach a wide array of substituents to the aromatic core, provided a suitable halo-substituted this compound is available. mdpi.com

Furthermore, ring-opening and ring-expansion reactions of the indoline nucleus could lead to entirely new molecular scaffolds. The development of methods for the selective oxidation of the indoline to the corresponding indole (B1671886) derivative would also be a valuable transformation. mdpi.com

| Transformation Type | Target Site | Potential Products |

| Cyclization Reactions | β-ketoamide group | Fused heterocyclic systems |

| Alkylation/Arylation | Active methylene group | α-substituted derivatives |

| Condensation Reactions | Active methylene group | Derivatives with extended conjugation |

| Cross-Coupling Reactions | Indoline aromatic ring | Aryl- or alkyl-substituted indolines |

| Oxidation | Indoline ring | 1-(Acetoacetyl)indole derivatives |

Integration with Flow Chemistry and Automated Synthesis Techniques

The integration of flow chemistry and automated synthesis represents a paradigm shift in how chemical synthesis is performed. nih.govresearchgate.net These technologies offer numerous advantages, including enhanced safety, improved reaction control, and the ability to rapidly generate libraries of compounds. researchgate.net

The synthesis of this compound and its derivatives is well-suited for adaptation to continuous flow processes. mdpi.com The N-acylation reaction could be performed in a flow reactor, allowing for precise control over reaction time, temperature, and stoichiometry, leading to higher yields and purity. nih.gov Flow chemistry also enables the safe handling of hazardous reagents and intermediates. researchgate.net

Automated synthesis platforms can be used to rapidly generate libraries of this compound derivatives for screening purposes. researchgate.net By combining robotic liquid handling with high-throughput analytics, researchers can efficiently explore a wide range of reaction conditions and starting materials to identify optimal synthetic routes and discover new compounds with desired properties.

The combination of flow chemistry and automated synthesis with in-line purification and analysis would create a fully automated "synthesis-to-screening" platform. This would dramatically accelerate the discovery and development of new this compound-based molecules for various applications.

Application of Advanced Spectroscopic and Analytical Characterization Methodologies

A thorough understanding of the structure, conformation, and dynamics of this compound and its derivatives is essential for rational design and optimization. Advanced spectroscopic and analytical techniques will play a crucial role in this endeavor.

While standard techniques like NMR and mass spectrometry will remain indispensable, more sophisticated methods will provide deeper insights. nih.gov Two-dimensional NMR techniques, such as HSQC and HMBC, will be crucial for unambiguous structure elucidation of complex derivatives. Solid-state NMR could be employed to study the structure of crystalline materials.

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide detailed information about the fragmentation patterns of these molecules, aiding in their identification and structural characterization.

Computational chemistry and molecular modeling will be increasingly used in conjunction with experimental data. mdpi.com Density functional theory (DFT) calculations can be used to predict spectroscopic properties, elucidate reaction mechanisms, and understand the conformational preferences of these molecules. nih.gov

The development of new analytical methods for the detection and quantification of this compound in various matrices will also be important, particularly if it finds applications in biological systems or materials science. This could involve the use of hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry).

| Technique | Application | Information Gained |

| 2D NMR (HSQC, HMBC) | Structure elucidation of complex derivatives | Unambiguous assignment of proton and carbon signals |

| Solid-State NMR | Analysis of crystalline materials | Information on solid-state structure and packing |

| Tandem Mass Spectrometry (MS/MS) | Structural characterization | Detailed fragmentation patterns |

| Computational Chemistry (DFT) | Prediction of properties and mechanisms | Spectroscopic data, reaction pathways, conformational analysis |

| LC-MS/GC-MS | Detection and quantification | Separation and identification in complex mixtures |

Q & A

Basic: What are the established synthetic routes for 1-(Acetoacetyl)Indoline, and what experimental parameters influence yield?

Methodological Answer:

Synthesis typically involves acetoacetylation of indoline using diketene or acetoacetyl chloride under basic conditions (e.g., pyridine or triethylamine). Key parameters include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like over-acylation .

- Solvent selection : Anhydrous dichloromethane or THF is preferred to avoid hydrolysis of the acylating agent .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Monitor progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:3) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Look for indoline aromatic protons (δ 6.5–7.5 ppm), methylene groups adjacent to the carbonyl (δ 3.1–3.5 ppm), and acetoacetyl methyl protons (δ 2.2–2.4 ppm) .

- ¹³C NMR : Confirm the ketone carbonyl (δ ~200–210 ppm) and amide carbonyl (δ ~165–175 ppm) .

- IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (amide C=O) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify molecular ion peaks (e.g., [M+H]⁺) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Spill management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous runoff .

Advanced: How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

Methodological Answer:

- Kinetic profiling : Monitor reaction rates via UV-Vis spectroscopy at λmax (~250 nm for intermediates). Use pseudo-first-order conditions to isolate rate constants for acylation steps .

- Isotopic labeling : Introduce ¹³C or ²H at the acetoacetyl carbonyl to track bond cleavage/formation via NMR or MS. For example, ¹³C labeling can confirm nucleophilic attack sites .

Advanced: What strategies mitigate thermal degradation of this compound during long-term storage or high-temperature reactions?

Methodological Answer:

- Stability assays : Conduct accelerated degradation studies (40–60°C, 75% RH) and analyze degradation products via LC-MS. Common degradants include hydrolyzed indoline derivatives .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01–0.1% w/w) or store under anaerobic conditions to prevent oxidation .

- Inert matrices : Encapsulate in cyclodextrins or silica nanoparticles to reduce exposure to moisture/oxygen .

Advanced: How can computational modeling (DFT/MD) predict the reactivity of this compound in novel catalytic systems?

Methodological Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- MD simulations : Simulate solvent interactions (e.g., in DMSO) to assess conformational stability and solvation effects on reaction pathways .

Advanced: How should researchers address contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC50 in enzyme inhibition). Account for variables like cell line specificity or solvent effects (DMSO vs. aqueous buffers) .

- Dose-response validation : Replicate conflicting results under controlled conditions (fixed pH, temperature) and use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Advanced: What catalytic applications of this compound are emerging in asymmetric synthesis?

Methodological Answer:

- Chiral auxiliaries : Use this compound as a scaffold for Evans-type oxazolidinones. Optimize enantioselectivity via screening chiral ligands (e.g., BINAP) in Pd-catalyzed couplings .

- Organocatalysis : Evaluate its ketone moiety in asymmetric aldol reactions. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.